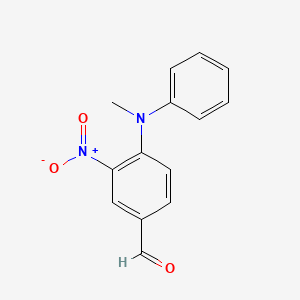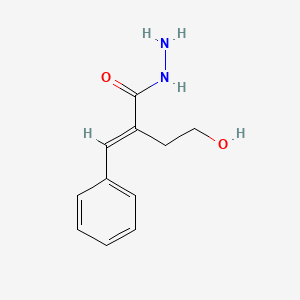
4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
One area of research involving 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde focuses on its role in chemical synthesis, particularly in the formation of stable hemiaminals. Studies have shown reactions between amino compounds and nitro-substituted benzaldehydes under neutral conditions can afford stable hemiaminals, which are characterized structurally and spectroscopically. This process illustrates the compound's utility in synthesizing complex organic structures, highlighting the influence of substituents on the phenyl ring and the presence of amino compounds like 4-amino-1,2,4-triazole on the formation of these species (Barys et al., 2010).
Schiff Bases and Superoxide Ion Scavenging Activity
Another significant application of this compound derivatives is in the synthesis of Schiff bases, which exhibit potential superoxide ion scavenging activity. Research indicates that Schiff bases synthesized from reactions involving nitro-substituted benzaldehydes and various compounds can bind with superoxide ions, demonstrating their potential as antioxidants. This binding is evidenced by changes in UV–visible spectroscopy, suggesting these compounds' relevance in exploring antioxidant activities (Upadhyay et al., 2008).
Heterocyclic Compound Synthesis
The compound is also pivotal in the synthesis of new heterocyclic compounds, as demonstrated in research focusing on creating thiazolidinone derivatives. This synthesis involves reactions between 4-nitro benzaldehyde and other compounds to produce a variety of heterocyclic structures, which are confirmed through spectroscopic methods. These studies underscore the compound's versatility in synthesizing novel organic molecules with potential applications in medicinal chemistry and material science (Abood et al., 2016).
Antimicrobial Applications
Research into the antimicrobial applications of derivatives of this compound has led to the synthesis of triazole-thione derivatives. These compounds have been evaluated for their antibacterial and antifungal activities, with results indicating promising antimicrobial properties. The synthesis and characterization of these compounds, including spectral techniques, provide a foundation for further exploration of their potential in combating microbial infections (Gondhani et al., 2013).
Properties
IUPAC Name |
4-(N-methylanilino)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15(12-5-3-2-4-6-12)13-8-7-11(10-17)9-14(13)16(18)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDGHJACOWZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)
methyl]amino}acetic acid](/img/structure/B2629622.png)




![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide](/img/structure/B2629635.png)
![3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2629637.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B2629640.png)

